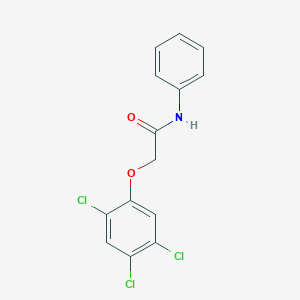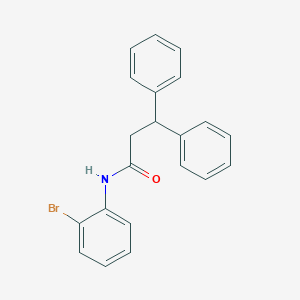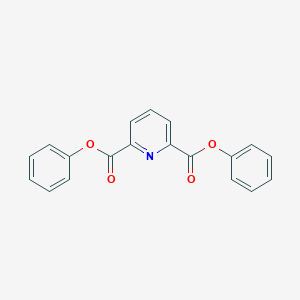
Diphenyl pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl pyridine-2,6-dicarboxylate (DPDC) is a chemical compound that belongs to the family of pyridinecarboxylates. It is a white crystalline powder that is soluble in organic solvents and is commonly used in scientific research. DPDC has been found to have various applications in the field of chemistry and biology, including its use as a fluorescent probe, a ligand for metal ions, and a building block for organic synthesis.
Mécanisme D'action
The mechanism of action of Diphenyl pyridine-2,6-dicarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of Diphenyl pyridine-2,6-dicarboxylate with metal ions can lead to changes in the electronic structure of the molecule, resulting in the emission of fluorescence. The binding of Diphenyl pyridine-2,6-dicarboxylate to metal ions can also affect the reactivity of the metal ion, leading to changes in biological processes.
Effets Biochimiques Et Physiologiques
Diphenyl pyridine-2,6-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Diphenyl pyridine-2,6-dicarboxylate has also been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diphenyl pyridine-2,6-dicarboxylate has several advantages for use in lab experiments. It is a highly selective and sensitive probe for the detection of metal ions, making it useful in the development of diagnostic assays. Diphenyl pyridine-2,6-dicarboxylate is also stable under a wide range of conditions, making it suitable for use in various biological and environmental samples. However, there are also limitations to the use of Diphenyl pyridine-2,6-dicarboxylate in lab experiments. It can be difficult to synthesize and purify, and its fluorescence properties can be affected by environmental factors such as pH and temperature.
Orientations Futures
There are several future directions for the use of Diphenyl pyridine-2,6-dicarboxylate in scientific research. One area of interest is the development of new fluorescent probes based on Diphenyl pyridine-2,6-dicarboxylate for the detection of other metal ions. Another direction is the investigation of the biological effects of Diphenyl pyridine-2,6-dicarboxylate and its potential use as a therapeutic agent. Additionally, the development of new synthetic methods for Diphenyl pyridine-2,6-dicarboxylate and its derivatives may lead to the discovery of new applications in chemistry and biology.
Méthodes De Synthèse
Diphenyl pyridine-2,6-dicarboxylate can be synthesized through various methods, including the reaction of 2,6-pyridinedicarboxylic acid with phenylmagnesium bromide, or the reaction of 2,6-dichloropyridine with phenylboronic acid in the presence of a palladium catalyst. The synthesis of Diphenyl pyridine-2,6-dicarboxylate is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
Diphenyl pyridine-2,6-dicarboxylate is widely used in scientific research due to its unique properties. One of the primary applications of Diphenyl pyridine-2,6-dicarboxylate is as a fluorescent probe for the detection of metal ions. Diphenyl pyridine-2,6-dicarboxylate can selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property has been used to develop sensitive and selective assays for metal ion detection in biological samples.
Propriétés
Numéro CAS |
10448-12-1 |
|---|---|
Nom du produit |
Diphenyl pyridine-2,6-dicarboxylate |
Formule moléculaire |
C19H13NO4 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
diphenyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
Clé InChI |
HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)
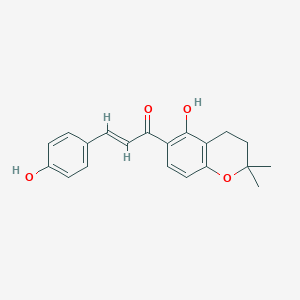
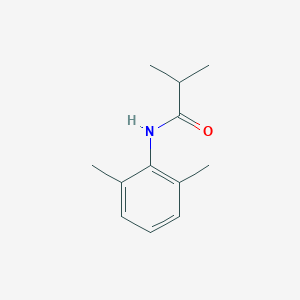




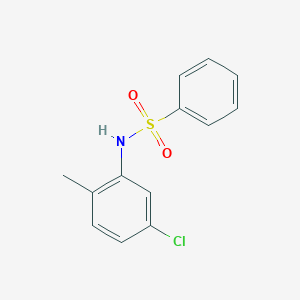
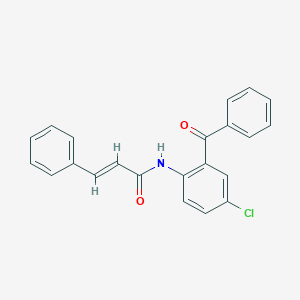
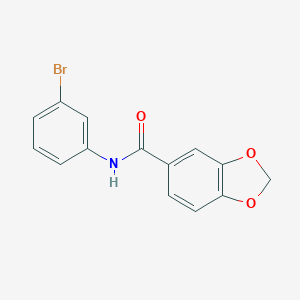
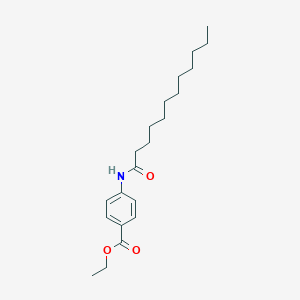
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
